molecular formula C22H21NO5 B113987 rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212211-21-6

rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B113987
CAS No.: 1212211-21-6
M. Wt: 379.4 g/mol
InChI Key: ZDGWFBWXFWDVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly interesting for peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The Fmoc group is then introduced through a series of protection and deprotection steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the Fmoc group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound’s Fmoc group is valuable for peptide synthesis. It serves as a protecting group for amino acids, facilitating the assembly of peptides and proteins.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can form covalent bonds with other molecules. This reactivity is exploited in peptide synthesis, where the compound acts as a protecting group for amino acids.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-3-(tert-Butoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) group instead of Fmoc.

    (1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group.

Uniqueness

The presence of the Fmoc group in rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid makes it particularly useful in peptide synthesis. The Fmoc group provides stability and can be easily removed under mild conditions, making it a preferred choice for protecting amino acids during peptide assembly.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-21(25)19-17-9-10-18(28-17)20(19)23-22(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-20H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGWFBWXFWDVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588770
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212211-21-6
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diexo-3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.